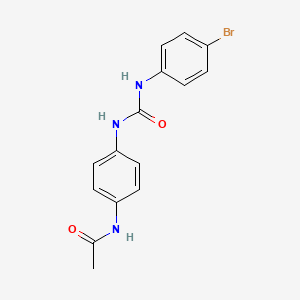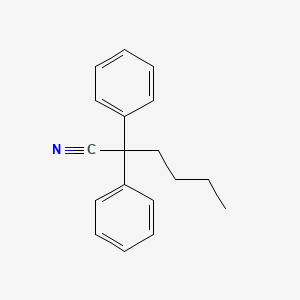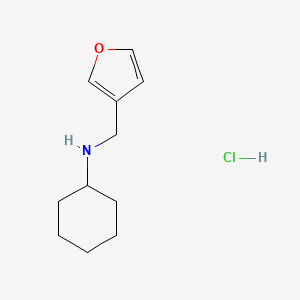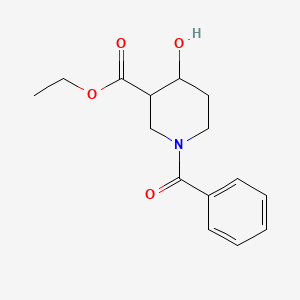
Methyl 2-(phenylthio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-(PHENYLTHIO)PROPIONATE is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound is characterized by the presence of a phenylthio group attached to a propionate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: METHYL 2-(PHENYLTHIO)PROPIONATE can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of METHYL 2-(PHENYLTHIO)PROPIONATE typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance production efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions: METHYL 2-(PHENYLTHIO)PROPIONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenylthio derivatives.
Aplicaciones Científicas De Investigación
METHYL 2-(PHENYLTHIO)PROPIONATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of METHYL 2-(PHENYLTHIO)PROPIONATE involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
- METHYL 3-(PHENYLTHIO)PROPIONATE
- METHYL 2-METHYL-3-(PHENYLTHIO)PROPIONATE
- ETHYL 2-(PHENYLTHIO)PROPIONATE
Comparison: METHYL 2-(PHENYLTHIO)PROPIONATE is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. For instance, the position of the phenylthio group influences the compound’s reactivity in substitution reactions and its biological activity .
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
methyl 2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
QRANRVOUOAPAEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-(Carboxymethyl)-3-methylcyclohexyl]acetic acid](/img/structure/B11949096.png)

![9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11949106.png)
![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)

![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)



